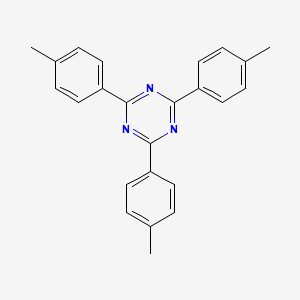

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Beschreibung

Eigenschaften

IUPAC Name |

2,4,6-tris(4-methylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCTCVDRKPLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986441 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6726-45-0 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6726-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Tris 4 Methylphenyl 1,3,5 Triazine

Direct Synthesis Routes for 2,4,6-Tris(4-methylphenyl)-1,3,5-Triazine

The most direct and atom-economical approach to synthesizing this compound is through the cyclotrimerization of its corresponding nitrile precursor, 4-methylbenzonitrile. This method involves the formation of the triazine ring by the head-to-tail cyclization of three nitrile molecules.

Cyclotrimerization of 4-Methylbenzonitrile

The cyclotrimerization of nitriles is a fundamental reaction for the synthesis of symmetrically substituted 1,3,5-triazines. For the synthesis of this compound, 4-methylbenzonitrile serves as the starting material. This transformation can be achieved through both conventional solution-phase methods and more recent mechanochemical approaches.

Conventional solution-phase synthesis of this compound from 4-methylbenzonitrile typically requires the use of catalysts and elevated temperatures. A notable example involves the use of low-valent titanium species as catalysts. In a recent study, various titanium chlorido complexes in the presence of magnesium were shown to be effective for the cyclotrimerization of benzonitrile (B105546) derivatives. For the synthesis of 2,4,6-Tris(p-tolyl)-1,3,5-triazine, the reaction was carried out without a solvent at 150 °C for 48 hours, yielding the product in good amounts. researchgate.net The product of this reaction is noted for its fluorescent properties in both solid state and in solution. researchgate.net

Table 1: Conventional Synthesis of this compound

| Starting Material | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzonitrile | Titanium(IV) chloride / Mg | 150 | 48 | ~70-80 |

Note: The yield is an approximate value based on graphical data presented in the source. researchgate.net

Mechanochemistry offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This solid-state approach utilizes mechanical energy, such as ball milling, to initiate chemical reactions. The mechanochemical cyclotrimerization of 4-methylbenzonitrile has been demonstrated to be a highly effective method for the synthesis of this compound. researchgate.net

In a notable study, the reaction was conducted in a mixer ball mill using trifluoromethanesulfonic acid as a catalyst. researchgate.net This method achieved a quantitative yield of the desired product in a significantly shorter reaction time compared to conventional methods. researchgate.net

Table 2: Mechanochemical Synthesis of this compound

| Starting Material | Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 4-Methylbenzonitrile | Trifluoromethanesulfonic acid | 90 | 95 |

Data sourced from a study on mechanochemical cyclotrimerization. researchgate.net

General Synthetic Strategies for Triaryl-Substituted 1,3,5-Triazines

Beyond the direct cyclotrimerization of nitriles, there are more general synthetic strategies that can be applied to the synthesis of a wide range of triaryl-substituted 1,3,5-triazines, including this compound. These methods often involve the construction of the triazine ring from different precursors.

Nucleophilic Aromatic Substitution Reactions

A widely employed and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.comresearchgate.netnih.gov This approach allows for the introduction of various aryl groups onto the triazine core. nih.gov

The synthesis of this compound via this method would involve a Friedel-Crafts-type reaction where cyanuric chloride is reacted with toluene (B28343) in the presence of a Lewis acid catalyst, such as aluminum chloride. The three chlorine atoms on the cyanuric chloride are sequentially replaced by the 4-methylphenyl group. The reactivity of the remaining chlorine atoms decreases with each substitution, which can sometimes necessitate more forcing reaction conditions to achieve complete substitution. mdpi.com

Condensation Reactions

Condensation reactions provide another important pathway to the 1,3,5-triazine (B166579) core. These reactions typically involve the formation of the triazine ring through the condensation of smaller molecules, such as amidines and carbonyl compounds. rsc.orgacs.orgrsc.org

A classic example is the Pinner triazine synthesis, which involves the reaction of an aryl amidine with phosgene (B1210022) or a phosgene equivalent. wikipedia.org For the synthesis of this compound, 4-methylbenzamidine would be the key precursor. More contemporary methods involve the condensation of amidines with aldehydes. rsc.orgacs.org For instance, N-azolo amidines, generated in situ from aromatic aldehydes and 3-aminoazoles, can undergo further diamination to form azolo-fused 1,3,5-triazines. acs.org While not a direct synthesis of the title compound, these condensation strategies highlight the general approach of constructing the triazine ring from amidine precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the synthesis of highly substituted triazines, including this compound. These methods typically involve the coupling of an aryl organometallic reagent with a halogenated triazine core, or the direct derivatization of a pre-functionalized triazine.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilized for creating new carbon-carbon bonds on the triazine ring. researchgate.netscispace.com This reaction involves coupling an aryl boronic acid with a halogenated triazine, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), in the presence of a palladium catalyst and a base. For instance, the synthesis of 6-aryl-2,4-diamino-triazines has been successfully achieved by reacting 6-chloro-2,4-diaminotriazine with various aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. researchgate.net

In a related approach, 2,4,6-tris(4-bromophenyl)-1,3,5-s-triazine can be synthesized and subsequently used as a scaffold. This bromo-derivative is then coupled with aryl boronic acids under Suzuki-Miyaura conditions, employing a catalyst like Pd(PPh₃)₄ and a base such as aqueous sodium carbonate, to yield the desired tris-aryl-triazine products in moderate to good yields. scispace.com Optimization of reaction parameters, including the choice of palladium catalyst, base, solvent, and temperature, is crucial for achieving high yields. For example, in the synthesis of dendrimers with triazine cores, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) has been employed as a catalyst with K₂CO₃ as the base in DMF at 80 °C. acs.org

Table 1: Parameters in Palladium-Catalyzed Suzuki Cross-Coupling for Triazine Synthesis

| Parameter | Example(s) | Role in Reaction | Reference(s) |

|---|---|---|---|

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. | researchgate.netacs.org |

| Triazine Substrate | 2,4,6-trichloro-1,3,5-triazine, 2,4,6-tris(4-bromophenyl)-1,3,5-s-triazine | Provides the core heterocyclic structure with leaving groups for coupling. | scispace.commdpi.com |

| Coupling Partner | Aryl boronic acids | Provides the aryl (e.g., 4-methylphenyl) group to be attached to the triazine core. | researchgate.netscispace.com |

| Base | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | Activates the boronic acid and facilitates the transmetalation step. | scispace.comacs.org |

| Solvent | Toluene/THF, Dimethylformamide (DMF) | Solubilizes reactants and influences reaction kinetics and catalyst stability. | scispace.comacs.org |

| Temperature | 80 °C to reflux | Provides the necessary activation energy for the reaction to proceed at an optimal rate. | scispace.comacs.org |

Catalytic Systems Employed in Triazine Synthesis

The most direct route to symmetrically substituted 1,3,5-triazines like this compound is the cyclotrimerization of the corresponding nitrile, in this case, 4-methylbenzonitrile. This transformation often requires harsh conditions, but various catalytic systems have been developed to improve yields and moderate the reaction conditions. chim.it

Lewis Acid Catalysts: Lewis acids are frequently employed to activate the nitrile group towards nucleophilic attack. Aluminum chloride (AlCl₃) is a classic catalyst for this type of Friedel-Crafts reaction. googleapis.com Other Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and ethylaluminum dichloride (AlEt₂Cl) have also been shown to be effective, particularly when supported on silica (B1680970) gel. chim.it The use of supported reagents offers advantages such as easier catalyst recovery and potential for reuse. chim.it

Protic Acid Catalysts: Strong protic acids can also catalyze the cyclotrimerization. Trifluoromethanesulfonic acid (triflic acid) is a highly effective catalyst for the cyclotrimerization of aryl nitriles, including 4-bromobenzonitrile, to form the corresponding triazine in high yield. scispace.comnih.gov

Other Catalytic Systems: Yttrium salts, such as yttrium trifluoromethanesulfonate (B1224126) Y(OTf)₃, have been used as catalysts for the solvent-free cyclotrimerization of aromatic nitriles. chim.it Additionally, acidic ionic liquids have been investigated as both the solvent and catalyst in triazine synthesis, offering advantages such as mild reaction conditions and simplified product work-up. google.com

Table 2: Comparison of Catalytic Systems for Aryl Triazine Synthesis

| Catalyst Type | Specific Catalyst | Substrate Example | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Protic Acid | Trifluoromethanesulfonic acid | 4-Bromobenzonitrile | Neat, heat | 88% | scispace.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Cyanuric chloride, m-xylene | Inert solvent | Not specified | googleapis.com |

| Heterogeneous Lewis Acid | Zinc Chloride on Silica Gel (Si(Zn)) | Benzonitrile | 200 °C, 24h (conventional heating) | 75% | chim.it |

| Heterogeneous Lewis Acid | Zinc Chloride on Silica Gel (Si(Zn)) | Benzonitrile | 160 °C, 30 min (microwave) | 35% | chim.it |

| Lanthanide Salt | Yttrium Triflate (Y(OTf)₃) | 3-Cyanopyridine | 200 °C, 24h | 55% | chim.it |

| Acidic Ionic Liquid | Not specified | Cyanuric chloride, Resorcinol | 10-150 °C, 1-15h | >90% | google.com |

Mechanistic Investigations of Triazine Ring Formation

The formation of the 1,3,5-triazine ring via the cyclotrimerization of nitriles is understood to proceed through a stepwise mechanism, particularly under acid catalysis. nih.govacs.org

Activation of Nitrile: The reaction is initiated by the activation of a nitrile molecule by the catalyst. In the case of a protic or Lewis acid, the catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. This leads to the formation of a highly reactive nitrilium salt intermediate. nih.govacs.org

Nucleophilic Attack: A second, unactivated nitrile molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium salt. This forms a new carbon-nitrogen bond and results in a dimeric cation intermediate.

Second Nucleophilic Attack: The process repeats, with a third nitrile molecule attacking the terminal electrophilic carbon of the dimeric intermediate. This generates a trimeric, linear cation.

Cyclization: The final step involves an intramolecular nucleophilic attack, where the nitrogen atom from the first nitrile unit attacks the electrophilic carbon of the terminal nitrile unit. This cyclization step forms the six-membered triazine ring.

Catalyst Regeneration: A final deprotonation or dissociation of the Lewis acid regenerates the catalyst and yields the stable, aromatic 1,3,5-triazine product.

Mechanistic studies using techniques like NMR spectroscopy have been employed to monitor the reaction progress and identify key intermediates, providing evidence that supports this proposed pathway. nih.govacs.org Theoretical calculations are also in agreement with a mechanism based on the formation and relative stability of intermediate nitrilium salts. nih.govacs.org

Post-Synthetic Processing and Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its application in research, particularly in materials science where purity directly impacts electronic and physical properties. A multi-step approach involving precipitation, recrystallization, and chromatography is typically employed.

Initial Work-up and Precipitation: Following the synthesis, the crude product is often isolated by precipitation. This can be achieved by cooling the reaction mixture or by adding a non-solvent (an "anti-solvent") to cause the desired compound, which is often a solid with low solubility, to precipitate out while impurities remain in the solution. The solid is then collected by filtration. orientjchem.org

Recrystallization: Recrystallization is a fundamental technique for purifying crude solid products. The crude triazine is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol/water, ethanol) and then allowed to cool slowly. google.com As the solution cools, the solubility of the triazine decreases, and it crystallizes out, leaving a significant portion of the impurities dissolved in the mother liquor.

Chromatography: For achieving research-grade purity (>99%), chromatographic methods are indispensable.

Flash Column Chromatography: This is a common technique where the crude material is passed through a column of silica gel. nih.govresearchgate.net A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to elute the compound. nih.gov The desired triazine product is separated from starting materials and by-products based on their differential adsorption to the silica.

Semi-preparative Liquid Chromatography (LC): For isolating highly pure fractions, semi-preparative LC can be used. This method offers higher resolution than flash chromatography and is effective for separating closely related impurities.

Purity Assessment and Characterization: The purity of the final product is assessed using analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, with research-grade materials often showing purity levels of ≥99.5%. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the purified triazine and to detect any remaining impurities.

Sublimation: For certain high-purity applications, such as in organic light-emitting diodes (OLEDs), purification by sublimation under high vacuum can be used to remove non-volatile impurities. tcichemicals.com

Table 3: Purification and Analytical Techniques for Research-Grade Triazines

| Technique | Purpose | Typical Conditions/Reagents | Expected Outcome | Reference(s) |

|---|---|---|---|---|

| Recrystallization | Removal of bulk impurities from crude solid. | Solvents: Ethanol, Methanol/Water, Dichloromethane | Crystalline solid with improved purity. | google.com |

| Flash Chromatography | Separation from by-products and starting materials. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Hexane/CH₂Cl₂ | Purified solid, often as a powder or crystals. | nih.govresearchgate.net |

| HPLC | Quantitative assessment of final purity. | Analytical column with appropriate mobile phase. | Purity determination, e.g., >99.0%. | google.com |

| NMR Spectroscopy | Structural confirmation and detection of impurities. | Solvents: CDCl₃, DMSO-d₆ | Spectra consistent with the expected structure of this compound. |

| Sublimation | Final purification for electronic-grade material. | High vacuum, elevated temperature. | Highly pure crystalline solid. | tcichemicals.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4,6 Tris 4 Methylphenyl 1,3,5 Triazine

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is contingent upon the availability of its single-crystal X-ray diffraction data. Without this foundational information, a detailed description of the supramolecular architecture, including potential π-π stacking, C–H···N hydrogen bonds, and other non-covalent interactions that govern the solid-state assembly, cannot be accurately presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State 1H and 13C NMR Spectroscopy

Comprehensive and assigned solution-state 1H and 13C NMR spectroscopic data for this compound are not available in the reviewed literature. While NMR data for structurally related compounds are documented, specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the title compound remain to be reported.

Solid-State NMR Spectroscopy (e.g., CP MAS NMR)

There is no information available in the scientific literature regarding the solid-state NMR spectroscopic characterization of this compound. Studies employing techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, which would provide insight into the solid-state structure and dynamics of this compound, have not been found.

Vibrational Spectroscopy

Detailed experimental data and analysis of the vibrational spectra (infrared and Raman) for this compound are not present in the surveyed literature. Consequently, a specific assignment of the characteristic vibrational modes for the triazine ring and the 4-methylphenyl substituents cannot be provided at this time.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₂₄H₂₁N₃. alfachemch.comnih.gov

The expected exact mass can be calculated as follows:

Carbon: 24 x 12.000000 = 288.000000

Hydrogen: 21 x 1.007825 = 21.164325

Nitrogen: 3 x 14.003074 = 42.009222

Total Exact Mass: 351.173547 u

An HRMS analysis using a technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 352.181372. The high accuracy of this measurement would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

| Ion | Calculated m/z |

| [M]⁺ | 351.1735 |

| [M+H]⁺ | 352.1814 |

| [M+Na]⁺ | 374.1633 |

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and high molecular weight compounds. For this compound, ESI-MS would typically produce the protonated molecular ion [M+H]⁺ as the base peak. While detailed fragmentation data for this specific compound is not widely published, a tandem MS (MS/MS) experiment could induce fragmentation. The expected fragmentation pathways would likely involve the cleavage of the bonds between the phenyl rings and the triazine core, or the loss of the methyl groups from the tolyl substituents.

UV-Visible Absorption Spectroscopy and Photophysical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π-π* transitions.

Studies on related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives show strong absorption maxima in two main regions. nih.gov It is expected that this compound will have a similar absorption profile. The presence of the electron-donating methyl groups on the phenyl rings may induce a slight bathochromic (red) shift compared to the unsubstituted triphenyl-triazine.

The anticipated absorption maxima are:

λ_max1 ≈ 250 nm: This high-energy absorption band is attributed to π-π* transitions within the aromatic phenyl rings.

λ_max2 ≈ 325 nm: This lower-energy absorption is likely due to π-π* transitions involving the entire conjugated system, including both the triazine and phenyl moieties. nih.gov

These compounds often exhibit interesting photophysical properties, including fluorescence. Upon excitation at one of its absorption maxima, the molecule can relax by emitting a photon, and the emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield can be influenced by the substituents on the phenyl rings. researchgate.net

| Spectroscopic Parameter | Expected Value/Region | Transition Type |

| λ_max1 | ~ 250 nm | π-π* (Phenyl) |

| λ_max2 | ~ 325 nm | π-π* (Conjugated System) |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule in its ground state and therefore ESR-silent, it has the potential to form radical species under certain conditions, such as upon UV irradiation.

For instance, studies on the related compound 2,4,6‐tri(4‐pyridyl)‐1,3,5‐triazine have shown that it can undergo photoinduced intramolecular charge separation to form a triplet diradical, which is detectable by ESR. researchgate.net This suggests that the triazine core can participate in photochemical processes that generate paramagnetic species. An ESR study on this compound under irradiation could potentially reveal information about the distribution of the unpaired electron density within the molecule, through the analysis of g-factors and hyperfine coupling constants with the nitrogen and hydrogen nuclei.

Surface and Elemental Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. An XPS analysis of this compound would provide detailed information about the carbon and nitrogen environments.

The expected XPS data would include:

Survey Scan: A broad spectrum showing peaks for all elements present, primarily Carbon (C 1s), Nitrogen (N 1s), and a small amount of Oxygen (O 1s) from surface adsorption.

High-Resolution Scans:

C 1s: The high-resolution carbon spectrum would be deconvoluted to show multiple peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H in the phenyl rings and methyl groups, and the C=N bonds within the triazine ring.

N 1s: The high-resolution nitrogen spectrum would show a primary peak corresponding to the C=N-C environment within the triazine ring. The binding energy of this peak would be characteristic of the sp²-hybridized nitrogen in the heterocyclic ring.

This analysis would confirm the elemental composition and provide insight into the electronic structure of the molecule's surface.

| Element | Core Level | Expected Chemical States and Binding Energy (eV) Range |

| Carbon | C 1s | C-C/C-H (~284.8 eV), C-N (~286 eV) |

| Nitrogen | N 1s | C=N-C (~398-399 eV) |

Applications in Advanced Materials Science and Engineering

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The electron-deficient nature of the triazine ring and the potential for functionalization of the peripheral phenyl groups allow triazine-based molecules to serve as versatile ligands in coordination chemistry.

Triazine derivatives are extensively used as building blocks for ligands in the synthesis of metal-organic materials. researchgate.net The nitrogen atoms within the triazine ring and those in appended functional groups, such as pyridyls, can act as coordination sites for metal ions. researchgate.netnih.gov The C3 symmetry of the triazine core is advantageous for creating highly symmetric and predictable coordination networks. researchgate.net

For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), an analogue of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, is a well-studied ligand in MOF synthesis. It can coordinate with various metal ions, including silver(I), copper(II), and zinc(II), to form one-, two-, or three-dimensional frameworks. researchgate.netnih.gov The specific architecture of the resulting MOF is influenced by the choice of metal ion, the solvent system, and the presence of other coordinating species. rsc.orgfigshare.com Similarly, triazine-based ligands featuring carboxylate groups, such as 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), have been used to construct robust MOFs with zinc paddle-wheel secondary building units. mdpi.com These examples highlight the modularity and tunability of triazine-based ligands in designing complex supramolecular structures.

The incorporation of triazine-based ligands has led to the fabrication of a diverse range of MOF architectures with interesting properties. The triazine core can act as a structural node, connecting multiple metal centers to extend the framework in three dimensions. For example, several 3D Co(II) MOFs have been synthesized using 2,4,6-tris(4-pyridyl)-1,3,5-triazine in conjunction with various aromatic polycarboxylate anions. rsc.org These frameworks can exhibit complex topologies, including porous networks with one-dimensional channels. rsc.org

The rigidity of the triazine unit contributes to the formation of stable and porous frameworks. Zinc-based MOFs constructed with triazine-containing ligands have demonstrated thermal stability up to 430 °C. researchgate.netnih.gov Furthermore, the resulting MOFs can exhibit interesting luminescent properties, often ligand-centered, making them potentially useful in sensing applications. researchgate.netnih.govrsc.org The choice of solvent during synthesis can also play a crucial role in determining the final structure and porosity of the MOF, as demonstrated by the synthesis of two different porous Ni-MOFs using the same triazine-based ligand but different solvent systems. rsc.org

An emerging application of MOFs is their use as nucleating agents to facilitate the crystallization of proteins, a critical bottleneck in structural biology. Porous materials, including MOFs, can act as heterogeneous nucleants by providing a structured surface that templates the organization of protein molecules, thereby promoting crystal growth. mdpi.com The tunable pore sizes and surface chemistry of MOFs make them particularly promising for this application, as these properties can be tailored to match the dimensions and surface properties of specific proteins. mdpi.com By entrapping protein molecules within their pores, MOFs can increase the local concentration of the protein and encourage the formation of crystalline aggregates. mdpi.com Research has shown that the presence of MOF materials like HKUST-1 can increase the number of protein crystals formed compared to control experiments without the MOF. mdpi.com

Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)

Covalent organic frameworks are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. The integration of triazine units into these frameworks leads to a specific subclass known as covalent triazine frameworks (CTFs), which are prized for their high stability and nitrogen-rich composition.

The formation of the 1,3,5-triazine (B166579) ring through the cyclotrimerization of nitrile functional groups is a key strategy for constructing CTFs. mdpi.com This reaction, often carried out under ionothermal conditions using a Lewis acid catalyst like zinc chloride, allows for the polymerization of aromatic nitrile monomers into a highly cross-linked, porous network. uni-muenchen.dersc.org This method has been used to synthesize CTFs from various dinitrile and trinitrile precursors, resulting in materials with high thermal and chemical stability. uni-muenchen.dersc.org

Alternatively, pre-synthesized triazine-containing molecules can be used as building blocks. For instance, frameworks can be prepared through Friedel-Crafts reactions of 2,4,6-trichloro-1,3,5-triazine with aromatic linkers. researchgate.net Another approach involves the Schiff base condensation of triazine-based amines, such as 1,3,5-tris-(4-aminophenyl)triazine, with aldehydes to form imine-linked COFs. rsc.org These methods allow for the incorporation of the stable, electron-deficient triazine core into robust, porous architectures.

The inherent porosity and high surface area of CTFs make them excellent candidates for gas adsorption and storage applications. bohrium.com The nitrogen-rich nature of the triazine rings provides polar sites that can enhance the interaction with certain gas molecules, such as carbon dioxide. rsc.org

CTFs have demonstrated significant uptake capacities for both carbon dioxide (CO₂) and hydrogen (H₂). The specific surface area and pore size distribution, which can be controlled by the synthesis temperature and the choice of monomer, are critical factors influencing their gas storage performance. uni-muenchen.dersc.org For example, a fluorene-based CTF synthesized at 350 °C exhibited a high surface area and an excellent CO₂ uptake of 4.28 mmol g⁻¹ at 273 K and 1 bar. uni-muenchen.dersc.org Another series of CTFs showed CO₂ adsorption capacities as high as 5.38 mmol g⁻¹ at 273 K and 1 bar, and H₂ uptake of 2.84 wt% at 77 K and 1 bar. bohrium.com The introduction of different functional groups or heteroaromatic building blocks into the framework can further tune the gas uptake properties. nih.gov

Table 1: CO₂ Adsorption Properties of Various Covalent Triazine Frameworks This table is interactive and allows for sorting.

| Framework | Monomer(s) | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Reference |

|---|---|---|---|---|---|

| CTF-1 | 1,4-Dicyanobenzene | 550 | 1.32 (at 298K) | - | mdpi.com |

| fl-CTF (350 °C) | 9H-Fluorene-2,7-dicarbonitrile | 1235 | 4.28 | - | uni-muenchen.dersc.org |

| CTF-pDCB/DCIHT | Dicyanobenzene/Dicyano-diindenopyrazine | 3201 | 5.38 | - | bohrium.com |

| isox-CTF (400 °C) | 4,4'-(Isoxazole-3,5-diyl)dibenzonitrile | - | 4.92 | 2.98 | nih.gov |

| PHCTF | Phthalazinone-based dicyano building blocks | up to 1845 | ~3.89 (17.1 wt%) | - | rsc.org |

| CTF-hex4 | Hexanitrile + 1,3,5-Tricyanobenzene | 639 | ~3.41 (76.4 cm³/g) | ~2.14 (48 cm³/g) | mdpi.com |

Table 2: H₂ Adsorption Properties of Selected Covalent Triazine Frameworks This table is interactive and allows for sorting.

| Framework | BET Surface Area (m²/g) | H₂ Uptake (wt%) at 77 K, 1 bar | H₂ Uptake (wt%) at 77 K, 20 bar | Reference |

|---|---|---|---|---|

| fl-CTF | >2800 | - | 4.36 | uni-muenchen.dersc.org |

| CTF-pDCB/DCIHT | 3201 | 2.84 | 5.0 | bohrium.com |

| PHCTF | up to 1845 | 1.92 | - | rsc.org |

Stacking Conformation Control in Covalent Triazine Frameworks

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability and ordered structures, making them suitable for applications in gas separation and catalysis. The performance of these materials is heavily dependent on the precise arrangement of the molecular building blocks, particularly the stacking of the aromatic layers.

The substitution on the phenyl rings of the 2,4,6-triaryl-1,3,5-triazine monomers plays a critical role in governing the final stacking conformation of the CTF. In unsubstituted 2,4,6-triphenyl-1,3,5-triazine (B147588), the planar aromatic units tend to stack via strong π-π interactions. However, this can lead to a fully eclipsed (AA) stacking mode, which can sometimes result in less accessible pore structures.

By introducing substituents, such as the methyl groups in this compound, steric hindrance is created. This steric repulsion between the methyl groups on adjacent layers prevents the frameworks from adopting a perfectly eclipsed conformation. Instead, it forces a slipped or staggered stacking arrangement (AB or ABC stacking). This controlled deviation from ideal stacking is a powerful strategy to fine-tune the framework's porosity, pore size distribution, and surface area. Research into Covalent Organic Frameworks (COFs), a related class of materials, has shown that such steric control can be used to generate smaller, more selective pores or even create unusual pore geometries like pearl-string-type channels. nih.gov A mix-monomer strategy, combining planar and more three-dimensional spatial monomers, can also be employed to subtly modulate pore aperture and membrane affinity, further demonstrating the principle of conformational control. researchgate.netnih.gov The flexible arrangement of the phenyl rings in triazine-based molecules is considered advantageous for achieving effective self-assembly through π-stacking effects. researchgate.net

Organic Electronics and Optoelectronic Devices

The inherent electronic characteristics of the 1,3,5-triazine core make it an exceptional building block for materials used in organic electronics. Its strong electron-accepting nature facilitates efficient electron transport, a critical function in many optoelectronic devices. nih.gov

The 1,3,5-triazine ring is a potent electron-deficient system, which imparts excellent electron-transporting properties to its derivatives. nih.gov Compounds based on 2,4,6-triaryl-1,3,5-triazine are widely developed as electron transport materials (ETMs) for use in various organic electronic applications. Their performance stems from the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level centered on the triazine core, which facilitates the injection and transport of electrons.

Research has demonstrated that these materials exhibit high electron mobilities. For instance, time-of-flight measurements on various star-shaped 1,3,5-triazine derivatives have revealed electron mobilities significantly higher than those of standard materials like tris(8-hydroxyquinoline) aluminum (Alq₃). The strategic modification of the peripheral aryl groups allows for the fine-tuning of electron mobility and other key properties like glass transition temperature, which is crucial for the durability of devices. bohrium.comresearchgate.net

| Compound Name | Abbreviation | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Electric Field (E) (V cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) | T2T | ~1.2 x 10⁻⁴ | 3.6 x 10⁵ | |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine | T3T | ~8.7 x 10⁻⁴ | 3.6 x 10⁵ | |

| 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine | TST | ~6.8 x 10⁻⁴ | 3.6 x 10⁵ |

In the field of Organic Light-Emitting Diodes (OLEDs), 2,4,6-triaryl-1,3,5-triazine derivatives have proven to be highly versatile and effective. They are primarily used as host materials in the emissive layer, particularly for phosphorescent emitters, or as electron-transporting and hole-blocking layers. researchgate.net

As host materials, their high triplet energies (often >2.75 eV) are crucial for confining the triplet excitons on the phosphorescent guest molecules, preventing energy loss and enabling highly efficient emission. researchgate.net The electron-deficient triazine core ensures efficient electron transport to the recombination zone, while the bulky aryl substituents provide good morphological stability. This combination leads to devices with high external quantum efficiencies (EQE), high power efficiencies, and low efficiency roll-off at high brightness. rsc.org For instance, an OLED using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) as a host for a green phosphorescent emitter achieved a maximum EQE of 17.5% and a power efficiency of 59.0 lm W⁻¹. researchgate.net Aromatic dendrimers incorporating the 2,4,6-triphenyl-1,3,5-triazine core have also been successfully used in OLEDs, achieving an EQE of 2.82%. acs.orgnih.gov

| Compound | Role | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (ηp) (lm W⁻¹) | Reference |

|---|---|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host | Green | 17.5 | 59.0 | researchgate.net |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | Host | Green | 14.4 | 50.6 | researchgate.net |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Host | Blue | 14.4 | - | rsc.org |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Host | Green | 21.2 | - | rsc.org |

| Aromatic Dendrimer (D2) with Triphenyl-triazine Cores | Emitter/Transport | Blue-Green | 2.82 | - | acs.orgnih.gov |

While the intrinsic electron-deficient character of the triazine core makes it a natural electron transporter, its incorporation into specific molecular architectures allows it to function effectively within hole transport materials (HTMs) for perovskite solar cells (PSCs). mdpi.com This is typically achieved by designing star-shaped or Donor-Acceptor-Donor (D-A-D) molecules where the electron-accepting 1,3,5-triazine unit serves as the central core. researchgate.netrawdatalibrary.net

In these designs, strong electron-donating moieties, such as triphenylamine (B166846) or carbazole (B46965) derivatives, are attached as peripheral arms. researchgate.netresearchgate.net These donor arms are responsible for facilitating the extraction and transport of holes from the perovskite layer to the electrode. The triazine core's role is to modulate the material's energy levels, particularly the Highest Occupied Molecular Orbital (HOMO), to ensure efficient energy alignment with the perovskite valence band for effective hole extraction. researchgate.net Furthermore, the hydrophobic nature of these triazine-based HTMs can enhance the long-term stability of the PSC by protecting the sensitive perovskite layer from moisture. researchgate.netrawdatalibrary.net Novel HTMs based on this design have achieved power conversion efficiencies (PCEs) exceeding 20%, rivaling and in some cases surpassing the performance of the standard HTM, Spiro-OMeTAD. researchgate.netrawdatalibrary.net

| HTM Name | Molecular Architecture | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|

| PTBC (6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole) | D-A-D | 20.17 | researchgate.netrawdatalibrary.net |

| Triazine-Th-OMeTPA | Star-shaped D-A | 12.51 | researchgate.netepfl.chrsc.org |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The 1,3,5-triazine scaffold is a foundational building block in this area due to its predictable geometry, chemical stability, and capacity for forming multiple, directional, non-covalent interactions. nih.govrsc.org

The self-assembly of molecules like this compound into ordered, higher-level structures is governed by a subtle interplay of several non-covalent interactions. The primary driving forces for the organization of these triazine derivatives include:

π-π Stacking: The electron-deficient triazine ring can interact strongly with the electron-rich phenyl rings of adjacent molecules. This donor-acceptor type interaction is a powerful force that encourages the molecules to stack on top of one another, often forming columnar or layered structures. researchgate.net

Hydrogen Bonding: While the parent 2,4,6-triphenyl-1,3,5-triazine lacks classical hydrogen bond donors, derivatives functionalized with amine or hydroxyl groups can form extensive and highly directional hydrogen-bonding networks. Even in the absence of strong donors, weaker C-H···N or C-H···π interactions between the phenyl C-H bonds and the nitrogen atoms of the triazine ring or the π-system of a neighboring ring can play a significant role in guiding the three-dimensional crystal packing. nih.gov

The C₃ rotational symmetry of the 2,4,6-triaryl-1,3,5-triazine core makes it an ideal synthon for creating well-defined, ordered networks. researchgate.net These non-covalent interactions collectively guide the molecules to self-assemble into intricate and often functional supramolecular architectures, which are essential for applications in crystal engineering, molecular recognition, and the creation of "bottom-up" nanoscale materials. nih.govnih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The electron-deficient 1,3,5-triazine core is a key feature that facilitates host-guest interactions, particularly when incorporated into larger, porous structures. This principle is evident in materials derived from triazine units, which demonstrate significant capabilities for molecular recognition and guest uptake.

Triazine-based conjugated microporous polymers (TCMPs) have shown exceptional performance in capturing guest molecules. For instance, a TCMP synthesized through a Friedel–Crafts polymerization reaction displayed an excellent guest uptake capacity for iodine vapor, reaching up to 4.90 g g⁻¹. rsc.orgresearchgate.net This high affinity is attributed to well-defined host-guest interactions facilitated by the polymer's twisted propeller-like conformation and charge-transfer interactions with the guest molecules. researchgate.net Even polymers with lower porosity have demonstrated significant adsorption capacities for iodine, underscoring the intrinsic role of the triazine framework in molecular recognition. rsc.orgresearchgate.net

Beyond small molecules, triazine-based compounds have been investigated as host materials for guest molecules in phosphorescent organic light-emitting diodes (PHOLEDs). kchem.org The electronic properties of the triazine moiety are crucial for effective energy transfer from the host to the guest dopant, a fundamental aspect of host-guest chemistry in optoelectronic devices. kchem.orgresearchgate.net

| Polymer Name | BET Surface Area (m²/g) | Guest Molecule | Uptake Capacity |

|---|---|---|---|

| TTPPA | >512 | Iodine (vapor) | 4.90 g/g |

| TTDAB | Low | Iodine (vapor) | 3.13 g/g |

| Tm-MTDAB | Low | Iodine (vapor) | 3.04 g/g |

| T-CMP | 322 | Hydrogen (77 K) | 46.88 cm³/g |

| T-CMP | 322 | Carbon Dioxide (273 K) | 27.12 cm³/g |

Formation of Layered Structures and Networks

The inherent C3 symmetry and planarity of the 1,3,5-triazine ring make it an excellent building block for the self-assembly of highly ordered supramolecular structures, including layered materials and complex three-dimensional networks. While the specific crystal engineering of this compound is a subject of detailed crystallographic studies, the broader family of substituted triazines demonstrates this principle effectively.

A closely related compound, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), is widely used to construct metal-organic frameworks (MOFs). rsc.org In combination with metal ions like Co(II) and various polycarboxylate auxiliary ligands, TPT forms remarkable 3D porous frameworks. rsc.org These networks can feature one-dimensional cylindrical channels partitioned by the TPT ligands or consist of layers pillared by the triazine units, showcasing the versatility of the triazine core in directing network topology. rsc.org The ability to form multiple polymorphs, as observed with TPT, further highlights the sensitivity of the final crystalline structure to experimental conditions, a key consideration in materials design. nih.gov The intermolecular interactions within these crystal structures are crucial for their physical properties, such as the elasticity observed in certain TPT polymorphs. nih.gov

Polymer Chemistry and Advanced Polymeric Materials

The trifunctional and rigid nature of the 1,3,5-triazine core makes it a foundational unit in the synthesis of advanced polymeric materials. It can act as a central node to create porous networks or as a branching point for complex polymer architectures.

Synthesis of Triazine-Based Conjugated Microporous Polymers

Triazine-based conjugated microporous polymers (CMPs) are a class of materials that combine π-conjugation with permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. nih.gov These polymers are often synthesized via polycondensation reactions using a functionalized triazine monomer.

Common synthetic routes include Friedel–Crafts polymerization and Sonogashira–Hagihara coupling reactions. rsc.orgnih.gov For example, novel TCMPs have been constructed by reacting 2,4,6-trichloro-1,3,5-triazine with various triphenylamine derivatives. rsc.org Similarly, nitrogen-rich CMPs have been synthesized through the Friedel–Crafts reaction of the same chlorinated triazine with thienyl derivatives. bohrium.com Another approach involves the Sonogashira–Hagihara coupling of monomers like 2,4,6-tri(p-bromophenyl)-1,3,5-triazine with 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine. nih.govossila.com The resulting polymers are typically insoluble in common organic solvents and possess high thermal stability and surface areas, which are crucial for their application in areas like iodine capture and fluorescence sensing. rsc.orgbohrium.com

Design of Branched Polymer Architectures Incorporating Triazine Units

The 1,3,5-substitution pattern of the triazine ring provides a natural, trifunctional core for the construction of branched, star-shaped, and dendritic macromolecules. This molecular geometry is exploited to create polymers with unique physical and chemical properties compared to their linear counterparts.

The triazine unit serves as a robust and versatile building block for these architectures. For instance, the reaction of a triazine core with appropriate monomers can lead to the formation of star-shaped molecules, such as 2,4,6-tri((E)-styryl)-1,3,5-triazine, which has been studied for its fluorescent properties. This concept extends to larger polymeric structures where the triazine acts as the central branching point from which multiple polymer arms emanate. Such star-shaped polymers often exhibit distinct solution properties and film-forming capabilities, making them valuable in materials science.

Catalytic Applications

The nitrogen atoms within the 1,3,5-triazine ring and its peripheral functional groups can act as coordination sites for metal ions, positioning triazine-based molecules as effective ligands in both homogeneous and heterogeneous catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In heterogeneous catalysis, triazine derivatives are instrumental in building catalytically active frameworks. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine serves as a nitrogen-containing ligand to construct Co(II)-based MOFs. rsc.org These MOFs can then be used as precursors to prepare cobalt and nitrogen co-doped porous carbon materials (CoNC). The resulting CoNC materials have demonstrated high efficiency as electrocatalysts for the oxygen reduction reaction (ORR), with performance comparable or even superior to commercial Pt/C catalysts. rsc.org The triazine ligand is crucial in this process as it provides a uniform distribution of nitrogen and metal sites within the carbon matrix upon pyrolysis.

In the realm of photocatalysis, the triazine core itself can play a central role. Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core have been used to catalyze the oxidation of benzylamines. In this mechanism, the excited state of the triazine-containing catalyst is capable of reducing oxygen to its active species, which then drives the oxidation reaction.

| Triazine Compound/Derivative | Catalytic Application | Role of Triazine Unit | Reaction Type |

|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Precursor for ORR electrocatalyst | Ligand to form Co(II) MOF; source of N-doping | Heterogeneous Electrocatalysis |

| 2,4,6-triphenyl-1,3,5-triazine (in dendrimers) | Oxidation of benzylamines | Photocatalytically active core | Homogeneous Photocatalysis |

Future Research Trajectories and Emerging Paradigms for 2,4,6 Tris 4 Methylphenyl 1,3,5 Triazine

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 2,4,6-trisubstituted-1,3,5-triazines often involves the cyclotrimerization of the corresponding nitriles, a method that can require harsh reaction conditions. chim.it Future research will increasingly focus on developing greener, more efficient, and economically viable synthetic routes.

Key Areas of Future Investigation:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic protocols. Methodologies such as microwave-assisted synthesis and sonochemistry are being explored to reduce reaction times, minimize solvent use, and improve energy efficiency. nih.govresearchgate.net Ultrasound-assisted methods, for instance, have demonstrated the ability to produce triazine derivatives in high yields in as little as five minutes using water as a solvent. nih.gov

Novel Catalytic Systems: Research into new catalysts is crucial for milder reaction conditions. This includes the investigation of low-valent transition metals and silica-supported Lewis acids to catalyze the cyclotrimerization of nitriles. researchgate.net The development of biocatalytic methods, using enzymes like nitrile hydratases, also presents a promising avenue for sustainable nitrile transformations under mild conditions. patentguru.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine could lead to higher purity products and more efficient large-scale production.

Solvent-Free and Mechanochemical Methods: Solvent-free reactions, often facilitated by grinding or ball-milling (mechanochemistry), represent a highly sustainable approach by eliminating solvent waste. chim.it These methods are being investigated for the synthesis of various triazine derivatives.

A comparison of emerging sustainable synthetic methods highlights the significant potential for improvement over classical approaches.

Table 1: Comparison of Synthetic Methodologies for Triazine Synthesis

| Methodology | Typical Conditions | Advantages | Key Research Focus |

|---|---|---|---|

| Classical Heating | High temperature, often high pressure, long reaction times | Well-established | Improving yields and reducing harshness of conditions |

| Microwave-Assisted | Short reaction times (minutes), often solvent-free | Rapid heating, energy efficient, high yields researchgate.net | Optimization for specific derivatives, scale-up |

| Sonochemistry | Use of ultrasound, often in aqueous media, short reaction times | Environmentally friendly, versatile, rapid nih.govmdpi.com | Broadening substrate scope, understanding mechanistic details |

| Catalysis | Milder temperatures and pressures | Increased efficiency, selectivity, reduced energy consumption researchgate.net | Discovery of novel, robust, and recyclable catalysts |

| Flow Chemistry | Continuous process, precise control over parameters | Enhanced safety, scalability, consistent product quality | Reactor design, optimization of reaction parameters |

Advanced Design and Synthesis of Functional Materials Incorporating the Triazine Motif

The rigid, planar, and electron-deficient nature of the 1,3,5-triazine (B166579) core makes this compound an excellent candidate for constructing a variety of functional materials.

Future Research Directions:

Porous Organic Polymers (POPs) and Frameworks (POFs): The triazine unit is a key building block for creating highly porous materials due to its trigonal planar geometry. Future work will focus on synthesizing novel Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) where the triazine derivative acts as a structural node. These materials are targeted for applications in gas storage and separation, catalysis, and sensing.

Organic Electronics: The electron-accepting properties of the triazine ring are valuable for applications in organic electronics. chim.it Research will continue to explore its use in:

Organic Light-Emitting Diodes (OLEDs): As a component of host materials or electron-transporting layers.

Organic Photovoltaics (OPVs): As an acceptor material in donor-acceptor type systems.

Supramolecular Assemblies: The ability of the triazine ring to participate in various intermolecular interactions will be further exploited to create complex, self-assembled structures like liquid crystals and gels with tailored optoelectronic properties. chim.it

Deeper Theoretical Insights into Structure-Property Relationships

Computational modeling and theoretical chemistry are indispensable tools for predicting the properties of new materials and understanding their behavior at a molecular level.

Prospective Research Areas:

Computational Screening: High-throughput computational screening, using methods like Density Functional Theory (DFT), will be employed to predict the electronic, optical, and mechanical properties of hypothetical materials incorporating the this compound unit. This will accelerate the discovery of materials with desired functionalities.

Excited-State Dynamics: A deeper understanding of the photophysical processes in triazine-based materials is crucial for optimizing their performance in applications like OLEDs and photocatalysis. Theoretical studies will focus on modeling excited-state dynamics, including energy transfer and charge separation processes.

Modeling of Intermolecular Interactions: Predicting how molecules of this compound pack in the solid state and interact with other components is key to designing materials with specific properties. Advanced modeling will provide insights into crystal engineering and the formation of supramolecular structures.

Integration into Multi-component Hybrid Material Systems

The future of advanced materials often lies in the synergistic combination of different components. Integrating this compound into hybrid systems is a promising area of exploration.

Emerging Research Paradigms:

Triazine-Inorganic Nanocomposites: Combining the triazine derivative with inorganic nanoparticles (e.g., metal oxides, quantum dots) can lead to hybrid materials with enhanced properties. For example, such composites could exhibit improved catalytic activity, enhanced light-harvesting capabilities, or superior mechanical strength.

Surface Modification: The triazine moiety can be used to functionalize the surfaces of various substrates, altering their chemical and physical properties. This could be applied to create specialized coatings, modify electrode surfaces for improved charge injection, or create selective membranes.

Hybrid Perovskite Systems: The integration of triazine-based organic components into perovskite solar cells is an emerging area. These organic molecules can act as interface layers to improve charge extraction, enhance stability, and reduce defects, potentially leading to more efficient and durable solar energy conversion devices.

The continued exploration of these research trajectories will undoubtedly lead to new discoveries and applications for this compound, solidifying its role as a cornerstone in the development of next-generation materials.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Melamine |

| Cyanuric chloride |

| Benzoguanamine |

| Acetoguanamine |

| 2,4,6-Tris(phenoxy)-1,3,5-triazine |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution using cyanuric chloride and 4-methylphenyl Grignard or organozinc reagents. A base (e.g., triethylamine) is critical for deprotonation and facilitating substitution at the triazine core. Purification involves recrystallization from toluene or dichloromethane/hexane mixtures to achieve >95% purity. Reaction temperature (0–5°C for stepwise substitution) and stoichiometric ratios (3:1 arylating agent:cyanuric chloride) are optimized to minimize byproducts like mono- or di-substituted triazines .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in substituted triazines?

- Methodology :

- ¹H/¹³C NMR : Symmetric substitution on the triazine ring simplifies splitting patterns. For asymmetric derivatives, 2D NMR (COSY, HSQC) distinguishes aryl group orientations.

- FTIR : Absence of C-Cl stretching (~850 cm⁻¹) confirms complete substitution, while aryl C-H bending (~3000 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) validate the structure .

- Data Table :

| Technique | Key Peaks/Bands | Structural Insight |

|---|---|---|

| ¹³C NMR | δ 168–170 ppm | Triazine C=N carbons |

| FTIR | 1550 cm⁻¹ | Triazine ring stretch |

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of this compound for coordination chemistry applications?

- Methodology : Steric bulk from 4-methylphenyl groups limits axial coordination in metal-organic frameworks (MOFs). To enhance reactivity:

- Pre-functionalization : Introduce reactive handles (e.g., bromo or amino groups) via post-synthetic modification.

- Solvent-assisted synthesis : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve ligand-metal binding kinetics .

Q. How do electronic effects of 4-methylphenyl substituents influence the photophysical properties of triazine-based materials?

- Methodology : The electron-donating methyl groups enhance π-conjugation, shifting absorption/emission spectra. Solvatochromic studies in solvents of varying polarity (e.g., hexane vs. DMF) reveal intramolecular charge-transfer (ICT) behavior. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with substituent electronic effects .

Q. What mechanistic insights explain contradictions in nucleophilic substitution reactivity across triazine derivatives?

- Methodology : Kinetic studies using Hammett plots reveal that electron-withdrawing substituents on the aryl group accelerate substitution at the triazine core. Contradictions arise when steric effects dominate (e.g., bulky substituents hinder SNAr mechanisms). Isotope labeling (e.g., ¹⁵N-triazine) and DFT calculations resolve competing pathways .

Data-Driven Research Challenges

Q. How can computational modeling predict the crystallographic behavior of this compound in supramolecular assemblies?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry and predict packing motifs (e.g., herringbone vs. layered structures).

- XRD Validation : Compare simulated vs. experimental diffraction patterns. Discrepancies often arise from solvent inclusion or polymorphism .

Q. What analytical workflows detect trace impurities in triazine derivatives, and how are they quantified?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.